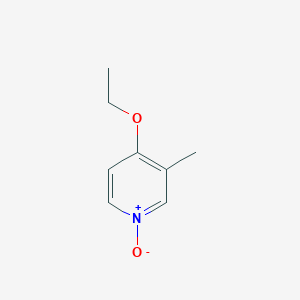

4-Ethoxy-3-methylpyridine 1-oxide

Übersicht

Beschreibung

“4-Ethoxy-3-methylpyridine 1-oxide” is a derivative of pyridine, which is an organic compound with a molecular formula of C6H7NO . Pyridine derivatives are important heterocyclic compounds found in natural products and used in pharmaceuticals and chemical reagents for organic synthesis .

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-component reactions. For instance, the synthesis of pyridines has been performed by a multi-component reaction of ethanol, formaldehyde, and ammonia in the presence of H-Beta, H-ZSM-12, and H-ZSM-5 zeolite catalysts . Another approach involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis

The molecular structure of pyridine derivatives can be analyzed using various spectroscopic methods. For example, the molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis were carried out experimentally and theoretically by using density functional theory (DFT) at 6311++G (d,p) level of theory .Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions. For instance, the electrochemistry of pyridine derivatives involves redox reaction mechanisms . In redox reactions, there is a net transfer of electrons from one reactant to another .Physical and Chemical Properties Analysis

Physical properties of pyridine derivatives include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .Wissenschaftliche Forschungsanwendungen

Solar Cell Enhancement

4-Ethoxy-2-methylpyridine (EOP), a variant of 4-Ethoxy-3-methylpyridine 1-oxide, demonstrates efficacy as an electrolyte additive in dye-sensitized solar cells. EOP has been observed to shift the flatband potential of TiO2 electrodes negatively, enhancing the performance of solar cells through improved interfacial recombination at the TiO2 electrode/dye/electrolyte interfaces. This ultimately improves open-circuit photovoltage, a key parameter in solar cell efficiency (Yin et al., 2008).

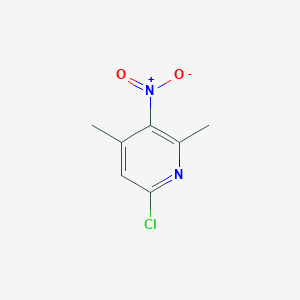

Nitration Reaction Influence

In a study on the nitration of pyridine-N-oxide derivatives, including those with ethoxy groups, it was found that nitro-groups are introduced into the 4-position regardless of the presence of bromine, ethoxy, or methyl groups. This indicates that the nitration path is unaffected by these substituents, including the ethoxy group (Hertog et al., 2010).

Electrochemical Properties

Research on pyridine N-oxides, including derivatives like this compound, explores their electrochemical behavior. Such N-oxides demonstrate varying reduction waves depending on the pH, attributed to kinetic currents. This research provides insights into the electrochemical properties of these compounds (Kubota & Miyazaki, 1962).

Organic Crystal Growth

3-methyl-4-nitropyridine-1-oxide, closely related to this compound, is known for its high optical nonlinearity, particularly in second-harmonic generation. Studies have focused on growing single crystals of this material for applications in non-linear optics (Andreazza et al., 1990).

Synthesis of Complex Organic Compounds

This compound and its derivatives play a crucial role in the synthesis of complex organic compounds. For instance, 4-(3-Methoxypropoxy)-2,3-dimethylpyridine N-oxide was synthesized and used in further reactions to create various derivatives (Xiang-jun, 2006).

Charge-Transfer Complex Studies

4-substituted pyridine 1-oxide-iodine charge-transfer complexes have been the subject of extensive research. For instance, studies on methoxy, methyl, chloro, and nitro substituents offer insights into equilibrium constants, thermodynamic parameters, and molecular interactions (Gardner & Ragsdale, 1968).

Host-Guest Complex Formation

Studies on Cethyl-2-methylresorcinarene and pyridine N-oxides, including ethoxy variants, have explored host-guest complex formation. These complexes involve multiple intra- and intermolecular interactions, demonstrating the subtlety of substituent effects (Puttreddy et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Future directions in the study of pyridine derivatives could involve further exploration of their synthesis, chemical reactions, and applications. For instance, the catalytic protodeboronation of pinacol boronic esters has been suggested as a valuable but unknown transformation . Additionally, pyridine derivatives are precursors to compounds that have applications in the pharmaceutical and agricultural industries .

Eigenschaften

IUPAC Name |

4-ethoxy-3-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-11-8-4-5-9(10)6-7(8)2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZXQFGAEYAQHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=[N+](C=C1)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295484 | |

| Record name | 4-ethoxy-3-methylpyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90087-16-4 | |

| Record name | NSC102291 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ethoxy-3-methylpyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

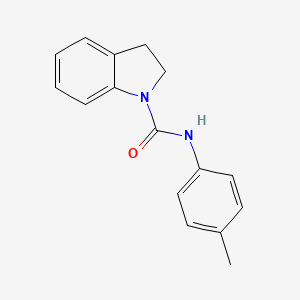

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 2-hydroxy-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B3058477.png)

![1-Propyne, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B3058478.png)

![1-Azaspiro[4.5]decan-4-one](/img/structure/B3058492.png)